Cas no 65566-70-3 (Paraxanthine-d3)

Paraxanthine-d3 Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione
- [2H3]-Paraxanthine
- Paraxanthine-d3
- 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-7-(methyl-d3)-; Paraxanthine-7-(methyl-d3)
- 65566-70-3
- SCHEMBL13384565
-
- Inchi: 1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)
- InChI Key: QUNWUDVFRNGTCO-UHFFFAOYSA-N
- SMILES: O=C1N(C(=O)NC2N=CN(C([H])([H])[H])C1=2)C
Computed Properties
- Exact Mass: 183.08355575g/mol
- Monoisotopic Mass: 183.08355575g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Color/Form: No date available
- Density: 1.6±0.1 g/cm3
- Melting Point: No date available
- Boiling Point: No date available
- Flash Point: No date available
- Vapor Pressure: No date available
Paraxanthine-d3 Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Paraxanthine-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P192503-1mg |
Paraxanthine-d3 |
65566-70-3 | 1mg |
$ 286.00 | 2023-09-06 | ||
A2B Chem LLC | AG72116-10mg |
Paraxanthine-d3 |
65566-70-3 | 10mg |
$3523.00 | 2024-04-19 | ||
A2B Chem LLC | AG72116-1mg |
Paraxanthine-d3 |
65566-70-3 | 1mg |
$699.00 | 2024-04-19 | ||
TRC | P192503-10mg |
Paraxanthine-d3 |
65566-70-3 | 10mg |
$ 2224.00 | 2023-09-06 |
Paraxanthine-d3 Related Literature
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Additional information on Paraxanthine-d3
Research Briefing on Paraxanthine-d3 (65566-70-3) in Chemical Biology and Pharmaceutical Applications
Paraxanthine-d3, a deuterated analog of the primary caffeine metabolite paraxanthine (CAS 65566-70-3), has recently emerged as a valuable tool compound in pharmacokinetic studies and neuropharmacology research. This stable isotope-labeled compound enables precise quantification of paraxanthine metabolism while maintaining identical pharmacological activity to its non-deuterated counterpart. Recent studies have demonstrated its utility in tracing caffeine metabolism pathways and investigating adenosine receptor modulation.
In a 2023 study published in the Journal of Labelled Compounds and Radiopharmaceuticals, researchers employed Paraxanthine-d3 as an internal standard for LC-MS/MS analysis of caffeine metabolism in human hepatocytes. The deuterium labeling at three positions (N1, N3, and N7) provided excellent isotopic separation while preserving the compound's chemical stability. This application significantly improved the accuracy of metabolic flux measurements compared to conventional analytical methods.
Pharmacodynamic research has revealed novel insights through Paraxanthine-d3 applications. A recent Nature Communications paper (2024) utilized this compound to differentiate between central and peripheral effects of paraxanthine in animal models. The deuterium labeling allowed researchers to track blood-brain barrier penetration kinetics with unprecedented precision, revealing distinct temporal patterns of receptor occupancy in different brain regions.
The synthesis and characterization of Paraxanthine-d3 have seen significant methodological advancements. A 2023 Organic Process Research & Development publication detailed an improved synthetic route starting from deuterated dimethylurea, achieving >98% isotopic purity with reduced production costs. This development has made the compound more accessible for large-scale clinical studies investigating interindividual variability in caffeine metabolism.
Emerging applications in neuroprotection research are particularly noteworthy. Recent in vitro studies using Paraxanthine-d3 have provided mechanistic insights into its potential protective effects against neurodegenerative processes. The compound's ability to simultaneously modulate A1 and A2A adenosine receptors, confirmed through deuterium-assisted binding studies, suggests unique therapeutic potential for conditions like Parkinson's disease.
Quality control standards for Paraxanthine-d3 have been rigorously established in recent pharmacopeial updates. The 2024 USP-NF revision includes new monographs for deuterated caffeine metabolites, specifying stringent criteria for isotopic purity (>97%) and chemical stability under various storage conditions. These standards ensure the reliability of research findings using this reference material.
Future research directions highlighted in recent reviews point toward expanded applications of Paraxanthine-d3 in precision medicine. Ongoing clinical trials are exploring its use as a phenotypic probe for CYP1A2 activity, potentially enabling personalized dosing regimens for drugs metabolized through this pathway. The compound's unique properties continue to make it an indispensable tool in both basic research and translational applications.
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